(1R,5S)-8-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
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Description
(1R,5S)-8-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Applications
Advanced Oxidation Processes : The synthesis of sulfoxides by oxidation of sulfide, using bromine complex of 1, 4-diazabicyclo(2, 2, 2) octane, illustrates a method for selective oxidation in aqueous medium. This technique could be applied in the synthesis or modification of similar complex organic molecules, indicating a potential pathway for manipulating the structure or function of the specified compound (Ōae et al., 1966).
Chiral Auxiliary Applications : Enantiomerically pure bicyclic pyrrolidine derivatives have been synthesized and used in asymmetric syntheses, demonstrating the compound's utility in creating chiral centers. This approach could be relevant for the synthesis of the specified compound to achieve specific stereochemical configurations (Martens & Lübben, 1991).
Catalytic Applications : The use of nano-sized Brönsted acid catalysts for synthesizing pyrimidinones and pyrano[2,3-d]pyrimidinones derivatives suggests a method for facilitating complex reactions under mild conditions. This could be applicable for synthesizing or modifying compounds with similar structures to the specified compound, providing a route to explore its applications in medicinal chemistry or material science (Goli-Jolodar & Shirini, 2017).
Chemical Structure and Properties
Structural Analysis : Studies on compounds like "(1R,3S,5R,6S)-6-Acetoxy-3-(4-methylphenylsulfonyloxy)tropane" provide insights into the chair and envelope conformations of fused ring systems. Understanding these conformations is crucial for predicting the chemical behavior and potential interactions of complex organic molecules, including the specified compound (Yang et al., 2008).
Catalytic Synthesis : The development of efficient catalytic processes for synthesizing heterocyclic compounds indicates the versatility of catalysts like DABCO in promoting reactions under environmentally friendly conditions. This highlights potential strategies for synthesizing or modifying the specified compound in a sustainable manner (Azarifar et al., 2013).
properties
IUPAC Name |
8-(4-pyrazol-1-ylphenyl)sulfonyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c26-29(27,21-8-6-16(7-9-21)24-12-2-11-23-24)25-17-4-5-18(25)14-20(13-17)28-19-3-1-10-22-15-19/h1-3,6-12,15,17-18,20H,4-5,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUDMHTUCGGHCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)OC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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